molecular formula C16H10N2O2S B1223956 3-phenyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one

3-phenyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B1223956
M. Wt: 294.3 g/mol
InChI Key: QBIYLKSPXQONML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one is an organic compound with a complex fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of a benzofuran derivative with a thiourea derivative under acidic or basic conditions can lead to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, solvents, and specific reaction conditions to facilitate the cyclization process. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The aromatic ring and other reactive sites can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-phenyl-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 3-phenyl-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-3-thioxo-2,3-dihydrobenzofuran: A structurally related compound with similar chemical properties.

    3-phenyl-2-thioxo-2,3-dihydrobenzothiazole: Another compound with a thioxo group and a fused ring system.

Uniqueness

3-phenyl-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one is unique due to its specific fused ring structure, which imparts distinct chemical reactivity and potential applications. Its combination of a benzofuran and pyrimidine ring system with a thioxo group sets it apart from other similar compounds.

Properties

Molecular Formula

C16H10N2O2S

Molecular Weight

294.3 g/mol

IUPAC Name

3-phenyl-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C16H10N2O2S/c19-15-14-13(11-8-4-5-9-12(11)20-14)17-16(21)18(15)10-6-2-1-3-7-10/h1-9H,(H,17,21)

InChI Key

QBIYLKSPXQONML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-phenyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one
Reactant of Route 2
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3-phenyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one
Reactant of Route 3
3-phenyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one

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